2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
Brand Name: Vulcanchem
CAS No.: 886503-08-8
VCID: VC20825703
InChI: InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F
Molecular Formula: C8H4BrCl2F3O
Molecular Weight: 323.92 g/mol

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

CAS No.: 886503-08-8

Cat. No.: VC20825703

Molecular Formula: C8H4BrCl2F3O

Molecular Weight: 323.92 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide - 886503-08-8

CAS No. 886503-08-8
Molecular Formula C8H4BrCl2F3O
Molecular Weight 323.92 g/mol
IUPAC Name 2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2
Standard InChI Key ZHLKYFQGUSHCIH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the chemical formula C8H4BrCl2F3OC_8H_4BrCl_2F_3O
and a CAS number of 886503-08-8. This compound is characterized by the presence of dichloro, trifluoromethoxy, and benzyl bromide functional groups, which contribute to its unique chemical properties and reactivity. Its molecular weight is approximately 323.922 g/mol.

Synthetic Routes

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,6-dichloro-4-(trifluoromethoxy)toluene. The reaction is conducted using bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing to ensure complete bromination.

Industrial Production

For industrial production, similar synthetic routes are employed but on a larger scale. Careful control of reaction parameters is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may enhance production efficiency and safety.

Types of Reactions

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide can undergo various chemical reactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

  • Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

  • Reduction Reactions: Reduction can lead to the formation of benzyl chloride or benzyl fluoride derivatives.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Nucleophilic Substitution: Sodium azide, potassium thiolate, sodium alkoxide in polar aprotic solvents like DMF or DMSO at elevated temperatures.

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a crucial building block for various organic syntheses, particularly in nucleophilic substitution reactions that yield diverse benzyl derivatives.

Medicinal Chemistry

In medicinal chemistry, it is involved in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for modifications of biological molecules through covalent bonding.

Biochemical Research

In biochemical research, this compound is utilized for enzyme inhibition studies and cellular metabolism research, providing insights into metabolic pathways and enzyme mechanisms.

Biological Activity

Research indicates that 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide exhibits various biological activities:

  • Anticancer Activity: In vitro assays have shown its ability to inhibit cancer cell proliferation.

  • Hypnotic Effects: It has potential applications in treating sleep disorders due to its sedative properties observed in animal models.

  • Inhibition of Mitochondrial Activity: Compounds with similar structures may inhibit mitochondrial functions affecting ATP production.

Case Study 1: Enzyme Inhibition

Studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways by modifying cysteine residues in key metabolic enzymes.

Case Study 2: Drug Development

In drug development processes, it has been utilized to synthesize novel anti-cancer agents by introducing trifluoromethoxy groups into drug candidates, enhancing their pharmacological properties.

Comparison with Similar Compounds

The uniqueness of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide lies in its combination of functional groups that enhance its electrophilicity and stability compared to similar compounds such as:

Compound NameUnique Features
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromideLacks dichloro group
4-(Trifluoromethoxy)benzyl bromideNo dichloro substituents
2,6-Dichloro-4-(trifluoromethoxy)tolueneDifferent structural framework

This compound's distinct reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

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